
1,3,2-Dioxaborinane,2-(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-5,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaborinane,2-(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-5,5-dimethyl- is a boron-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborinane derivatives typically involves the reaction of boronic acids or boronates with diols or other suitable nucleophiles. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
1,3,2-Dioxaborinane derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acids or borates.
Reduction: Formation of borohydrides.
Substitution: Nucleophilic substitution reactions at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
科学的研究の応用
Chemistry
In organic synthesis, 1,3,2-Dioxaborinane derivatives are used as intermediates for the formation of carbon-boron bonds, which are valuable in cross-coupling reactions.
Biology
These compounds may be explored for their potential as enzyme inhibitors or as probes for studying biological systems.
Medicine
Research into boron-containing compounds often focuses on their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry
In materials science, these compounds can be used in the development of new polymers or as additives to improve material properties.
作用機序
The mechanism by which 1,3,2-Dioxaborinane derivatives exert their effects often involves the interaction of the boron atom with nucleophiles or electrophiles. This can lead to the formation of stable complexes or the activation of certain molecular pathways.
類似化合物との比較
Similar Compounds
Boronic Acids: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Borates: Used in various industrial applications, including detergents and glass manufacturing.
Borohydrides: Widely used as reducing agents in organic synthesis.
Uniqueness
1,3,2-Dioxaborinane derivatives are unique due to their cyclic structure, which can impart different reactivity and stability compared to linear boron compounds. This makes them valuable in specific applications where such properties are desired.
特性
分子式 |
C17H25BO4 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC名 |
2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C17H25BO4/c1-16(2)9-19-15(20-10-16)13-5-7-14(8-6-13)18-21-11-17(3,4)12-22-18/h5-8,15H,9-12H2,1-4H3 |
InChIキー |
BNEXIQRBDYDZTL-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3OCC(CO3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


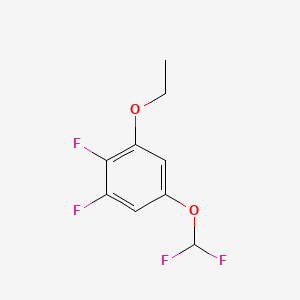
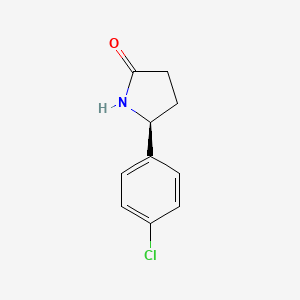
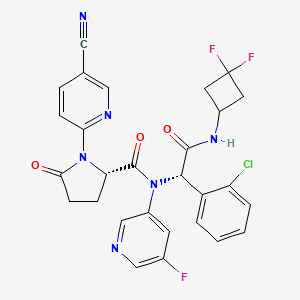
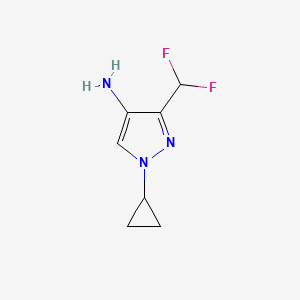
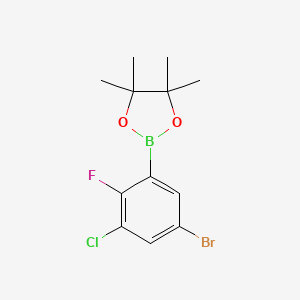
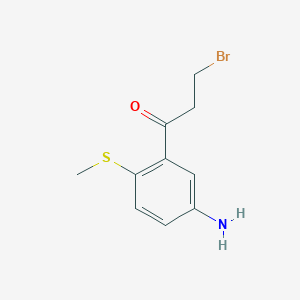
![[(4R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14042371.png)

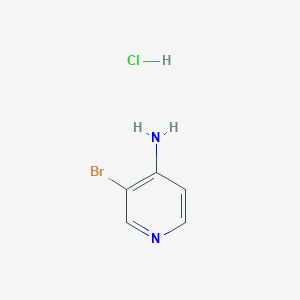
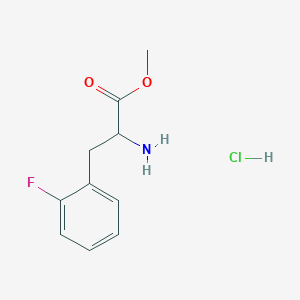
![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)



